2-Pyrazinamine 4-oxide
Overview
Description
2-Pyrazinamine 4-oxide: is a chemical compound with the molecular formula C4H5N3O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazinamine 4-oxide typically involves the oxidation of 2-pyrazinamine. One common method is the reaction of 2-pyrazinamine with hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 4-oxide derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrazinamine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form pyrazine-2,4-dioxide.
Reduction: Reduction of this compound can yield 2-pyrazinamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Pyrazine-2,4-dioxide.
Reduction: 2-Pyrazinamine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Pyrazinamine 4-oxide is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: The compound has shown potential as an antitubercular agent. It is studied for its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in the treatment of tuberculosis and other infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a reference compound in analytical studies .
Mechanism of Action
The mechanism of action of 2-Pyrazinamine 4-oxide involves its conversion to the active form, pyrazinoic acid, within the bacterial cell. Pyrazinoic acid interferes with the fatty acid synthase I enzyme, disrupting the synthesis of fatty acids essential for the growth and replication of Mycobacterium tuberculosis. This leads to the inhibition of bacterial growth and ultimately the death of the bacterium .
Comparison with Similar Compounds
Pyrazinamide: A well-known antitubercular drug that also converts to pyrazinoic acid within the bacterial cell.
Isoniazid: Another antitubercular agent that targets the synthesis of mycolic acids in Mycobacterium tuberculosis.
Uniqueness: 2-Pyrazinamine 4-oxide is unique due to its specific oxidation state and the presence of the 4-oxide functional group. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives .
Properties
IUPAC Name |
4-oxidopyrazin-4-ium-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-3-7(8)2-1-6-4/h1-3H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJSCNQGWWUIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297973 | |
Record name | 2-Pyrazinamine 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-77-0 | |
Record name | 2-Pyrazinamine, 4-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6863-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC119868 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrazinamine 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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